Cas no 157735-41-6 (8-Iodonaphthalene-1-carbonitrile)

8-Iodonaphthalene-1-carbonitrile is a halogenated naphthalene derivative featuring both an iodine substituent and a nitrile functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where the iodine moiety acts as a reactive site. The electron-withdrawing nitrile group enhances its utility in further functionalization or as a precursor for heterocyclic systems. Its well-defined structure and stability under various reaction conditions make it suitable for pharmaceutical and materials science research. The product is typically supplied with high purity, ensuring reliable performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
8-Iodonaphthalene-1-carbonitrile structure
157735-41-6 structure
Product Name:8-Iodonaphthalene-1-carbonitrile
CAS No:157735-41-6
MF:C11H6IN
MW:279.076514720917
MDL:MFCD17012524
CID:2779786
PubChem ID:53485693
Update Time:2025-05-19

8-Iodonaphthalene-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 8-Iodonaphthalene-1-carbonitrile
    • 1-Cyano-8-iodonaphthalene
    • 8-iodo-1-naphthonitrile
    • AT25679
    • 8-Iodo-naphthalene-1-carbonitrile
    • MDL: MFCD17012524
    • Inchi: 1S/C11H6IN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H
    • InChI Key: JDRSIGWMWJYQPW-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC2=CC=CC(C#N)=C21

Computed Properties

  • Exact Mass: 278.95450g/mol
  • Monoisotopic Mass: 278.95450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 23.8

8-Iodonaphthalene-1-carbonitrile Pricemore >>

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Additional information on 8-Iodonaphthalene-1-carbonitrile

Professional Introduction to 8-Iodonaphthalene-1-carbonitrile (CAS No. 157735-41-6)

8-Iodonaphthalene-1-carbonitrile (CAS No. 157735-41-6) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and versatile applications. This compound, characterized by an iodine substituent at the 8-position of a naphthalene ring with a cyano group at the 1-position, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.

The structural motif of 8-Iodonaphthalene-1-carbonitrile makes it an attractive building block for medicinal chemists. The presence of both an iodine atom and a cyano group provides multiple opportunities for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in drug discovery and development. These reactions allow for the introduction of diverse substituents, enabling the creation of novel analogs with tailored biological activities.

In recent years, 8-Iodonaphthalene-1-carbonitrile has been extensively studied for its potential in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, researchers have leveraged this compound to develop inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The iodine atom serves as an excellent handle for palladium-catalyzed reactions, facilitating the construction of complex molecular architectures that mimic natural products or designed scaffolds.

One notable application of 8-Iodonaphthalene-1-carbonitrile is in the development of fluorescent probes for biological imaging. The naphthalene core, when functionalized with appropriate groups, can exhibit strong fluorescence properties, making it useful for tracking biological processes in vitro and in vivo. The cyano group further enhances its utility by allowing for additional modifications that can tune the emission wavelength or improve cell permeability.

The pharmaceutical industry has also explored 8-Iodonaphthalene-1-carbonitrile as a precursor for antiviral and antibacterial agents. By incorporating this compound into drug candidates, scientists have been able to generate molecules with enhanced binding affinity and selectivity towards viral proteases or bacterial enzymes. This approach has been particularly promising in the context of emerging infectious diseases, where rapid development of new therapeutic strategies is essential.

Advances in synthetic methodologies have further expanded the utility of 8-Iodonaphthalene-1-carbonitrile. Techniques such as transition-metal-catalyzed hydrogenation and oxidation have enabled the introduction of additional functional groups, including alcohols, amines, and carboxylic acids. These modifications have broadened the scope of applications, allowing for the synthesis of a wide range of derivatives with distinct pharmacological profiles.

The growing interest in green chemistry has also influenced the use of 8-Iodonaphthalene-1-carbonitrile. Researchers are increasingly employing solvent-free reactions and catalytic systems that minimize waste and energy consumption. Such sustainable approaches align with the broader goals of reducing environmental impact while maintaining high yields and purity standards.

In conclusion, 8-Iodonaphthalene-1-carbonitrile (CAS No. 157735-41-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse chemical transformations, making it a valuable tool for creating novel bioactive molecules. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone of innovation in medicinal chemistry.

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